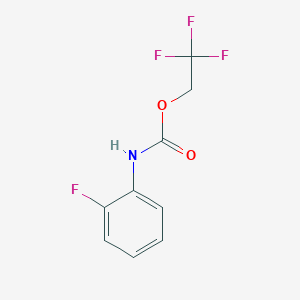
2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate is an organic compound with the molecular formula C9H7F4NO2 It is characterized by the presence of both trifluoroethyl and fluorophenyl groups, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate typically involves the reaction of 2-fluoroaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography to ensure the compound’s purity.
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted carbamates, while hydrolysis would produce 2-fluoroaniline and 2,2,2-trifluoroethanol.
科学研究应用
2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of materials with unique properties, such as increased stability or altered solubility.
作用机制
The mechanism by which 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can significantly influence the compound’s reactivity and interaction with biological molecules. For example, the trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The exact pathways involved would depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethylamine: Another fluorinated compound with similar reactivity but different functional groups.
2,2,2-Trifluoroethyl isocyanate: Shares the trifluoroethyl group but has different reactivity due to the isocyanate functional group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a trifluoroethylating agent in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate is unique due to the combination of the trifluoroethyl and fluorophenyl groups, which confer distinct chemical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research fields.
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGCLODTAXBKGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)
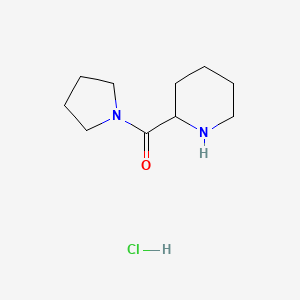
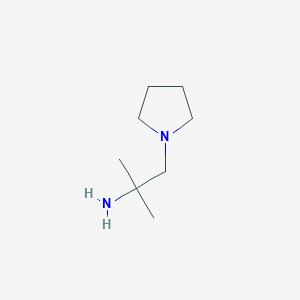
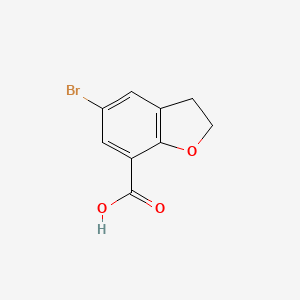
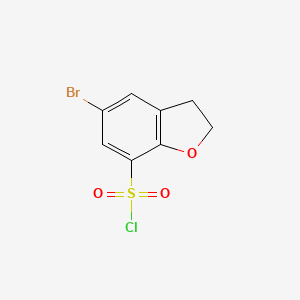
![5-Methylbenzo[b]thiophene-2-methanol](/img/structure/B1334623.png)
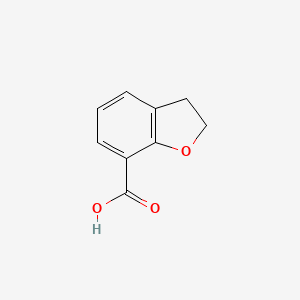


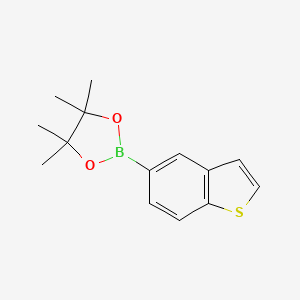
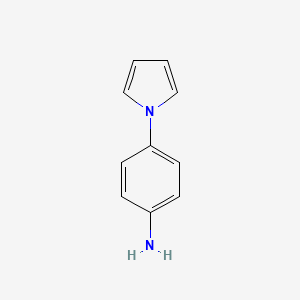
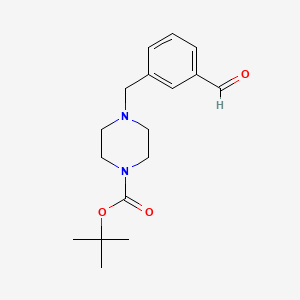
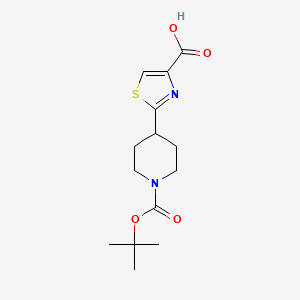
![4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1334639.png)
